(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate
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Overview
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. It contains a bromophenyl group, a phenyl group, and a trichlorophenyl group attached to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and various phenyl groups attached to it. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
As a carbamate derivative, this compound could potentially undergo reactions typical of carbamates, such as hydrolysis. The bromophenyl and trichlorophenyl groups might also undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carbamates tend to be solid at room temperature, and their solubility would depend on the nature of the substituents .Mechanism of Action
Target of Action
It is suggested that the compound may have a desirable fitting pattern in the lmptr1 pocket , which could imply that it interacts with this protein
Mode of Action
It is suggested that the compound may interact with its targets through a process similar to the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is suggested that the compound may be involved in the suzuki–miyaura (sm) cross-coupling reaction , which is a key process in organic chemistry and is used in the synthesis of various organic compounds .
Result of Action
It is suggested that the compound may have significant analgesic and anti-inflammatory activities . Additionally, the compound has been found to have potent in vitro antipromastigote activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrCl3N3O2/c24-16-8-6-14(7-9-16)13-32-23(31)29-20-12-28-30(21(20)15-4-2-1-3-5-15)22-18(26)10-17(25)11-19(22)27/h1-12H,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOLZHHHAMPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrCl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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